N-benzyl-3-methylpyrazin-2-amine
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Overview
Description
N-benzyl-3-methylpyrazin-2-amine: is an organic compound that belongs to the class of pyrazines. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a benzyl group and a methyl group on the pyrazine ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-benzyl-3-methylpyrazin-2-amine is through reductive amination.
N-Alkylation: Another method involves the N-alkylation of 3-methylpyrazin-2-amine with benzyl halides under basic conditions.
Industrial Production Methods: the principles of green chemistry, such as solvent-free ball milling and microwave-assisted synthesis, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-3-methylpyrazin-2-amine can undergo oxidation reactions to form corresponding N-oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Benzyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-benzyl-3-methylpyrazin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound can be used to study the interactions of pyrazine derivatives with biological targets. It may also serve as a ligand in coordination chemistry .
Medicine: Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-benzyl-3-methylpyrazin-2-amine depends on its specific application. The presence of the benzyl group enhances its binding affinity to hydrophobic pockets in proteins, while the pyrazine ring can participate in π-π interactions with aromatic amino acids .
Comparison with Similar Compounds
N-benzyl-2-methylpyrazin-3-amine: Similar structure but with different substitution pattern on the pyrazine ring.
N-benzyl-3-methylpyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-benzyl-3-methylpyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness: N-benzyl-3-methylpyrazin-2-amine is unique due to the specific positioning of the benzyl and methyl groups on the pyrazine ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H13N3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-benzyl-3-methylpyrazin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-10-12(14-8-7-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
DNZRUTUQNMPKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1NCC2=CC=CC=C2 |
Origin of Product |
United States |
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